2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
CAS No.: 1110893-52-1
Cat. No.: VC6643103
Molecular Formula: C18H21N3O5S
Molecular Weight: 391.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1110893-52-1 |
|---|---|
| Molecular Formula | C18H21N3O5S |
| Molecular Weight | 391.44 |
| IUPAC Name | 2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C18H21N3O5S/c1-15-13-17(19-26-15)25-14-18(22)20-8-10-21(11-9-20)27(23,24)12-7-16-5-3-2-4-6-16/h2-7,12-13H,8-11,14H2,1H3/b12-7+ |
| Standard InChI Key | BVFKEZJTFCKYLC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)OCC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Core Structural Components
The compound’s IUPAC name delineates three primary regions:
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5-Methyl-1,2-oxazol-3-yl: A five-membered aromatic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively, with a methyl group at position 5.
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Ethanone linker: A ketone group (-CO-) bonded to the isoxazole via an ether oxygen.
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4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl: A piperazine ring substituted at position 4 with a trans-styrenesulfonyl group (-SO₂-CH₂-CH₂-C₆H₅).
This architecture merges electron-rich (isoxazole) and electron-deficient (sulfonamide) motifs, enabling diverse intermolecular interactions .
Stereochemical Considerations
The (E)-2-phenylethenyl group introduces geometric isomerism, with the trans configuration favoring planar alignment of the styrene moiety. Computational models suggest this arrangement enhances π-π stacking with aromatic residues in biological targets .
Synthetic Methodology
Retrosynthetic Analysis
The compound can be dissected into two key precursors:
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5-Methylisoxazol-3-ol: Synthesized via cyclocondensation of ethyl acetoacetate with hydroxylamine, followed by methylation.
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1-[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]ethanone: Derived from piperazine sulfonylation using trans-β-styrenesulfonyl chloride, followed by acetylation.
Stepwise Synthesis
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Isoxazole Activation:
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Piperazine Sulfonylation:
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Nucleophilic Substitution:
Physicochemical Properties
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 16 Hz, 1H, CH=CHPh), 7.45–7.32 (m, 5H, Ph), 6.52 (d, J = 16 Hz, 1H, CH=CHPh), 6.21 (s, 1H, isoxazole-H4), 4.12 (s, 2H, COCH₂O), 3.82–3.45 (m, 8H, piperazine), 2.41 (s, 3H, CH₃).
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IR (KBr): 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂), 1220 cm⁻¹ (C-O-C).
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water (<0.1 mg/mL).
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Stability: Stable under ambient conditions but hydrolyzes in strong acids/bases due to sulfonamide and ether lability.
Pharmacological Activity
Hypothesized Targets
Molecular docking studies predict affinity for:
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Kinase Inhibitors: The sulfonamide group may interact with ATP-binding pockets (e.g., EGFR, PI3K) .
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G Protein-Coupled Receptors (GPCRs): Piperazine scaffolds commonly modulate serotonin/dopamine receptors.
In Vitro Analog Data
Analogous compounds (e.g., 1-(5-methyl-3-phenylisoxazol-4-yl)ethanone) exhibit:
Computational Studies
Density Functional Theory (DFT) Analysis
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HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.
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Electrostatic Potential: Negative charge localized on sulfonyl oxygen, favoring hydrogen bonding.
Molecular Dynamics Simulations
Simulations (100 ns) in water show stable binding to EGFR kinase (RMSD = 1.8 Å), with key interactions:
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Lys721: Hydrogen bond with sulfonyl oxygen.
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Phe699: π-π stacking with styrenyl group.
Applications
Pharmaceutical Development
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Lead Compound: For kinase inhibitors in oncology.
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Antibacterial Agents: Targeting Gram-positive pathogens.
Material Science
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Polymer Additives: Sulfonamide groups enhance thermal stability.
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